![molecular formula C24H18N2O6 B12465163 2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B12465163.png)
2-({[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,4-DIMETHYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-5-HYDROXYBENZOIC ACID is a complex organic compound with a molecular formula of C24H18N2O6 and a molecular weight of 430.41 g/mol . This compound is characterized by its unique structure, which includes a phthalimide moiety and a hydroxybenzoic acid group. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-DIMETHYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-5-HYDROXYBENZOIC ACID typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenylamine with phthalic anhydride to form the phthalimide intermediate. This intermediate is then reacted with 5-amino-2-hydroxybenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2,4-DIMETHYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-5-HYDROXYBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoic acid group can be oxidized to form quinones.
Reduction: The phthalimide moiety can be reduced to phthalamic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phthalamic acid and related compounds.
Substitution: Brominated or nitrated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
2-[2-(2,4-DIMETHYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-5-HYDROXYBENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action for 2-[2-(2,4-DIMETHYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-5-HYDROXYBENZOIC ACID is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 2-(2,5-Dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Uniqueness
2-[2-(2,4-DIMETHYLPHENYL)-1,3-DIOXOISOINDOLE-5-AMIDO]-5-HYDROXYBENZOIC ACID is unique due to its combination of a phthalimide moiety and a hydroxybenzoic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C24H18N2O6 |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
2-[[2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C24H18N2O6/c1-12-3-8-20(13(2)9-12)26-22(29)16-6-4-14(10-17(16)23(26)30)21(28)25-19-7-5-15(27)11-18(19)24(31)32/h3-11,27H,1-2H3,(H,25,28)(H,31,32) |
Clave InChI |
KZDXZKBGBFFNGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


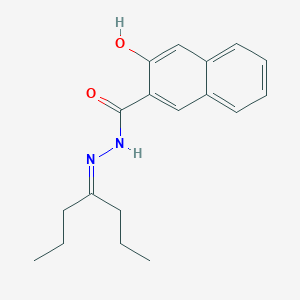
![N-(4-acetylphenyl)-2-({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12465087.png)
![2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12465095.png)
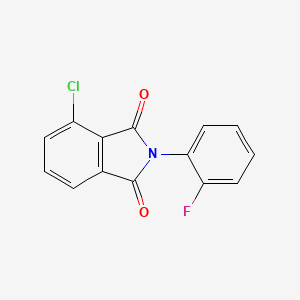
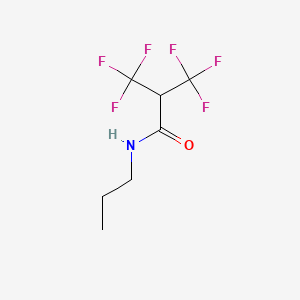
![2-[3-Hydroxy-4-[2-[3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12465114.png)
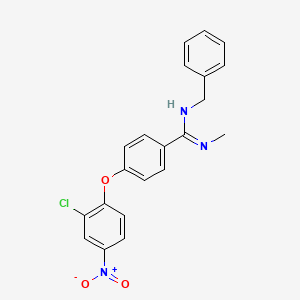
![48-[3-(4-Amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[(2-amino-4-methylpentanoyl)amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B12465132.png)
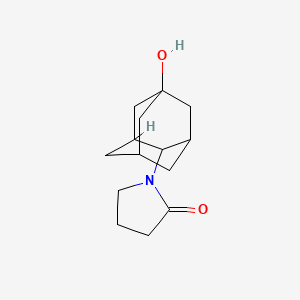
![1-(3-chlorophenyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465152.png)
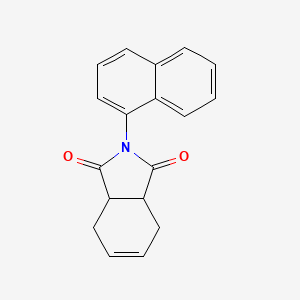

![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B12465194.png)
![3-Ethyl-2-[(1-ethylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazol-5-ol](/img/structure/B12465199.png)
